molecular formula C12H20FNO3 B13330601 tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate

tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate

Cat. No.: B13330601
M. Wt: 245.29 g/mol
InChI Key: LZCGMXWLFIVGKZ-MDZDMXLPSA-N
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Description

tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxyethylidene Group Addition: This step might involve aldol condensation or other carbonyl addition reactions.

    tert-Butyl Protection: The carboxylate group can be protected using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of carbonyl groups to alcohols using reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4.

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (E)-3-(1-chloro-2-hydroxyethylidene)piperidine-1-carboxylate
  • tert-Butyl (E)-3-(1-bromo-2-hydroxyethylidene)piperidine-1-carboxylate
  • tert-Butyl (E)-3-(1-iodo-2-hydroxyethylidene)piperidine-1-carboxylate

Uniqueness

The presence of the fluoro group in tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate can impart unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h15H,4-8H2,1-3H3/b10-9+

InChI Key

LZCGMXWLFIVGKZ-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=C(/CO)\F)/C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C(CO)F)C1

Origin of Product

United States

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